(R)-Viloxazine was initially developed as an antidepressant in the 1970s but has gained renewed interest due to its efficacy in treating ADHD. It belongs to the class of drugs known as norepinephrine reuptake inhibitors and is characterized by its unique mechanism of action compared to traditional stimulants used for ADHD treatment.
The synthesis of (R)-Viloxazine involves several key steps, typically starting from simple organic compounds. One commonly referenced method includes the cyclization of a diol intermediate, which can be achieved through various reaction conditions. The process may involve:
(R)-Viloxazine has a complex molecular structure characterized by its morpholine core and ethoxyphenyl group. The IUPAC name for (R)-Viloxazine is (2R)-2-[(2-ethoxyphenoxy)methyl]morpholine. The molecular formula is CHNO with a molecular weight of approximately 288.39 g/mol.
(R)-Viloxazine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The mechanism by which (R)-Viloxazine exerts its therapeutic effects involves multiple pathways:
(R)-Viloxazine exhibits several notable physical and chemical properties:
(R)-Viloxazine has been primarily applied in clinical settings for treating ADHD in pediatric populations. Its unique pharmacological profile allows it to serve as a non-stimulant alternative to traditional stimulant medications. Additionally, ongoing research explores its potential applications in treating other mood disorders due to its serotonergic activity.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1